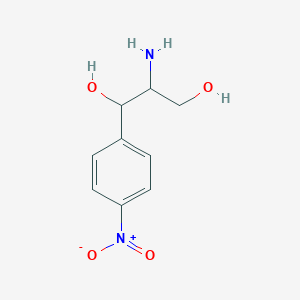
Acide benzoyle J
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- is a useful research compound. Its molecular formula is C17H13NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'hydroxybenzophénones
L'acide benzoyle J est utilisé dans la synthèse d'hydroxybenzophénones, qui sont des intermédiaires importants pour l'industrie chimique . La réaction de benzoylation du phénol avec l'acide benzoïque est réalisée en l'absence de solvant . Les zéolithes H-bêta offrent des performances supérieures par rapport aux H-Y, avec une conversion élevée du phénol et des rendements élevés en composés souhaités .
2. Production de colorants, de produits pharmaceutiques et de parfums Les hydroxybenzophénones, qui sont synthétisées à l'aide de l'this compound, sont des intermédiaires pour les colorants, les produits pharmaceutiques et les parfums . Par exemple, la p-hydroxyacetophénone et l'o-hydroxyacetophénone sont utilisées pour la synthèse du paracétamol et de l'aspirine, respectivement .
3. Synthèse d'absorbant de lumière UV pour les polymères L'acylation de la résorcine, qui implique l'this compound, est un processus important pour la synthèse d'un précurseur de l'absorbant de lumière UV pour les polymères, la 4-o-octyl-o-hydroxybenzophénone .
4. Génération de fluorures de benzoyle et d'acides benzoïques L'this compound peut être utilisé pour générer à la fois des fluorures de benzoyle et des acides benzoïques en utilisant des 2,5-cyclohexadiénones préparées à partir de phénols par désaromatisation oxydante . Cette transformation est une approche unique pour la désoxyacylation formelle des phénols sans catalyse au métal de transition .
5. Catalyseur dans la benzoylation en phase liquide du phénol L'this compound peut être utilisé comme catalyseur dans la benzoylation en phase liquide du phénol avec l'acide benzoïque . Cette réaction est réalisée en l'absence de tout solvant et vise la production d'hydroxybenzophénones<a aria-label="1: 5. Catalyseur dans la benzoylation en phase liquide du phénol L'this compound peut être utilisé comme catalyseur dans la benzoylation en phase liquide du phénol avec l'acide benzoïque1" data-citationid="329fd6b9-e6a6-c3bf-59a5-039441cb53c1-30" h="ID=SERP,5015.1" href="https://www.mdpi.com/2073-
Mécanisme D'action
Target of Action
Benzoyl J acid, also known as 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid, primarily targets proteins in the body . The compound interacts with these proteins through its benzoyloxy radicals .
Mode of Action
The mode of action of Benzoyl J acid involves the cleavage of the peroxide bond to form two benzoyloxy radicals . These radicals can interact nonspecifically with proteins, leading to various changes . For instance, they can form benzoic acid or break down further to release carbon dioxide and a phenyl radical .
Biochemical Pathways
It is known that the compound is involved in the degradation of monocyclic aromatic compounds . The anaerobic degradation of these compounds has been found to involve several enzymatic reactions, including the addition of alkylated aromatics to fumarate by glycyl-radical enzymes .
Pharmacokinetics
The pharmacokinetics of Benzoyl J acid involve its transformation into various metabolites. After administration, the peroxide bond is cleaved, allowing benzoyloxy radicals to nonspecifically interact with proteins . This treatment decreases keratin and sebum around follicles, as well as increasing turnover of epithelial cells .
Result of Action
The result of the action of Benzoyl J acid is the decrease in keratin and sebum around follicles, as well as the increase in turnover of epithelial cells . This can lead to various effects at the molecular and cellular levels.
Action Environment
The action of Benzoyl J acid can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of water and soil, as it is primarily released into these environments from its uses as a preservative in food, mouthwashes, dentifrices, and cosmetics .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Benzoyl J acid are not fully elucidated. It is known that benzoic acid, a related compound, plays a significant role in biochemical reactions. It serves as a precursor for a wide array of primary and secondary metabolites
Cellular Effects
Related compounds such as benzoic acid have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid, a related compound, undergoes a series of reactions to form benzoyl-CoA, a key intermediate in various biochemical pathways . This process involves binding interactions with biomolecules and potentially the inhibition or activation of certain enzymes .
Metabolic Pathways
Benzoic acid, a related compound, is known to be involved in various metabolic pathways, interacting with several enzymes and cofactors .
Propriétés
IUPAC Name |
7-benzamido-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11/h1-10,19H,(H,18,20)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGMJOGMLVDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059632 | |
| Record name | 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-87-6 | |
| Record name | 6-Benzamido-1-naphthol-3-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- particularly interesting for silver dye bleach (SDB) photography?
A1: This compound belongs to a class of dyes that exhibit a valuable property called color-shifting. The research specifically highlights that dyes with coupling moieties like N-benzoyl J-acid, which is structurally similar to our compound of interest, can undergo reversible color changes upon benzoylation and debenzoylation []. This color-shifting ability is crucial in SDB photography as it allows for fine-tuning the color response and sensitivity of photographic materials.
Q2: The research mentions a significant increase in sensitivity when using color-shifted dyes. Can you elaborate on the implications of this finding for SDB photography?
A2: The study found that incorporating color-shifted dyes like M-16 and C-20, which share structural similarities with 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, led to a remarkable 3.8 and 6.3-fold increase in sensitivity, respectively []. This enhanced sensitivity translates to several practical advantages in SDB photography:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)
